(S)-(-)-Felodipine
Descripción general
Descripción
®-(+)-Felodipine is a chiral dihydropyridine calcium channel blocker primarily used in the treatment of hypertension. It is known for its ability to selectively inhibit L-type calcium channels, leading to vasodilation and reduced blood pressure . This compound is unique due to its chiral nature, with the ®-enantiomer being the active form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Felodipine typically involves the condensation of 2,3-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonia, followed by cyclization and esterification reactions . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired enantiomer is produced.
Industrial Production Methods
Industrial production of ®-(+)-Felodipine involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for enantiomeric separation and purification .
Análisis De Reacciones Químicas
Types of Reactions
®-(+)-Felodipine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions include pyridine derivatives, dihydropyridine derivatives, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
®-(+)-Felodipine has a wide range of scientific research applications:
Mecanismo De Acción
®-(+)-Felodipine exerts its effects by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels in vascular smooth muscle cells . This inhibition leads to reduced intracellular calcium levels, causing relaxation of the smooth muscle and subsequent vasodilation. The compound also exhibits competitive antagonism of the mineralocorticoid receptor and inhibits calmodulin-dependent cyclic nucleotide phosphodiesterase .
Comparación Con Compuestos Similares
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with similar antihypertensive effects.
Amlodipine: Known for its longer half-life and sustained action compared to ®-(+)-Felodipine.
Isradipine: Similar in structure but with different pharmacokinetic properties.
Uniqueness
®-(+)-Felodipine is unique due to its high selectivity for vascular smooth muscle over cardiac muscle, reducing the risk of negative inotropic effects . Its chiral nature also allows for more targeted therapeutic effects compared to its racemic counterparts.
Actividad Biológica
(S)-(-)-Felodipine is a dihydropyridine calcium channel blocker primarily used in the treatment of hypertension and angina. Beyond its established cardiovascular effects, recent studies have highlighted its potential biological activities in various therapeutic contexts, particularly in neurodegenerative diseases and its pharmacokinetic properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Felodipine exerts its pharmacological effects primarily by inhibiting voltage-gated L-type calcium channels in vascular smooth muscle, leading to vasodilation and decreased blood pressure. The mechanism involves:
- Calcium Influx Inhibition : By blocking calcium entry into cells, felodipine prevents calcium-dependent myocyte contraction and subsequent vasoconstriction .
- Calmodulin Interaction : It attenuates the activity of calmodulin-dependent cyclic nucleotide phosphodiesterase, influencing intracellular signaling pathways .
- Selective Binding : Felodipine shows preferential binding to inactive calcium channels in arterial smooth muscle compared to cardiac myocytes, enhancing its selectivity for vascular effects .
Pharmacokinetics
Felodipine undergoes extensive first-pass metabolism via cytochrome P450 3A4, resulting in low systemic bioavailability (approximately 15%) after oral administration. The pharmacokinetic profile is characterized by:
- Absorption : Rapidly absorbed but significantly metabolized before reaching systemic circulation.
- Half-Life : Approximately 11 hours, allowing for once-daily dosing .
- Volume of Distribution : High volume (10 L/kg), indicating extensive tissue distribution .
Biological Activity in Neurodegenerative Disorders
Recent studies have explored the neuroprotective effects of felodipine beyond its cardiovascular applications. Notably, it has been investigated for its role in promoting autophagy and reducing neurotoxic protein aggregates in models of neurodegenerative diseases such as Huntington's disease and tauopathies.
Case Studies and Findings
-
Autophagy Induction :
- Felodipine has been shown to induce autophagy in neuronal cells, which is crucial for clearing misfolded proteins associated with neurodegeneration .
- In mouse models of Huntington's disease, felodipine administration resulted in a significant reduction of huntingtin aggregates, indicating potential therapeutic benefits .
-
Neuroprotective Effects :
- A study demonstrated that felodipine decreased levels of insoluble α-synuclein in the cerebral cortex and brain stem, suggesting it may mitigate pathology in Parkinson's disease models .
- The drug was selected for further investigation due to its ability to cross the blood-brain barrier (BBB) effectively .
- Clinical Trials :
Table 1: Summary of Pharmacokinetic Parameters
Parameter | Value |
---|---|
Oral Bioavailability | 15% |
Half-Life | 11 hours |
Volume of Distribution | 10 L/kg |
Protein Binding | 99% (primarily albumin) |
Table 2: Effects of Felodipine on Neurodegenerative Models
Study Type | Model | Outcome |
---|---|---|
In Vivo | Huntington's Disease | Reduced huntingtin aggregates |
In Vivo | Tauopathy | Decreased α-synuclein levels |
Clinical Trial | Early Huntington's Disease | Safety and tolerability assessment |
Propiedades
IUPAC Name |
5-O-ethyl 3-O-methyl (4S)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTAMFZIAATZDJ-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C([C@@H]1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359121 | |
Record name | (R)-(+)-Felodipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105618-03-9, 119945-59-4 | |
Record name | 3-Ethyl 5-methyl (4S)-4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105618-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Felodipine, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105618039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-(+)-Felodipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FELODIPINE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2HM27A9QK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.